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Compound of Interest

Compound Name: Dodecyl ether

Cat. No.: B1582836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes, experimental protocols, and data

concerning the use of polyoxyethylene dodecyl ether and its analogues (e.g., Brij™ 35) in

advanced drug delivery systems.

Application Notes
Polyoxyethylene dodecyl ether is a non-ionic surfactant widely employed in pharmaceutical

formulations to enhance the delivery of therapeutic agents. Its amphiphilic nature, comprising a

hydrophilic polyoxyethylene head and a hydrophobic dodecyl tail, makes it a versatile excipient

for various drug delivery strategies.

1. Solubilization of Poorly Water-Soluble Drugs: Polyoxyethylene dodecyl ether is highly

effective at increasing the solubility of hydrophobic drugs. Above its critical micelle

concentration (CMC), it self-assembles into micelles, which can encapsulate lipophilic drug

molecules within their hydrophobic cores. This micellar solubilization enhances drug

concentration in aqueous media, thereby improving bioavailability. For instance, Brij 35 has

been shown to significantly increase the solubility of drugs like curcumin through the formation

of mixed micelles with other surfactants.
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2. Permeation Enhancement in Transdermal and Ocular Delivery: In topical and transdermal

formulations, polyoxyethylene dodecyl ether acts as a penetration enhancer. It is believed to

fluidize the lipid bilayers of the stratum corneum, reducing the barrier function of the skin and

facilitating drug permeation. Similarly, in ocular drug delivery, it can disrupt the corneal

epithelium to improve drug absorption into the eye.

3. Nanoparticle, Liposome, and Micelle Formulations: Polyoxyethylene dodecyl ether is a key

component in the formulation of various nanocarriers:

Nanoparticles: It can be used as a stabilizer in the preparation of polymeric nanoparticles,

preventing their aggregation and controlling their size. The hydrophilic polyoxyethylene

chains provide a steric barrier, enhancing the stability of the nanoparticle dispersion.

Liposomes: Incorporation of polyoxyethylene dodecyl ether derivatives into liposomal

bilayers can increase their stability and circulation time in the bloodstream. These "stealth"

liposomes are less likely to be recognized and cleared by the reticuloendothelial system. For

example, Brij-decorated liposomes have been successfully formulated for the delivery of

doxorubicin.

Micelles: As a primary component, it forms micelles that serve as nanocarriers for

hydrophobic drugs. These micelles are typically in the size range of 10-100 nm, which is

ideal for exploiting the enhanced permeability and retention (EPR) effect for passive tumor

targeting.

Quantitative Data
The following table summarizes the physicochemical properties and drug loading

characteristics of Brij 35-decorated doxorubicin (DOX) liposomes.
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Formulation
Mean Particle
Size (nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Encapsulation
Efficiency (%)

Conventional

Liposomes
82 ± 3 < 0.1 -15.8 ± 1.2 > 97

Liposomes + 5%

Brij 35
92 ± 4 < 0.1 -10.5 ± 0.9 > 97

Liposomes +

10% Brij 35
97 ± 5 < 0.1 -8.2 ± 0.7 > 97

Experimental Protocols
Protocol 1: Preparation of Brij 35-Decorated
Doxorubicin-Loaded Liposomes
This protocol is based on the thin-film hydration method.

Materials:

Egg phosphatidylcholine (EPC)

Cholesterol (CHOL)

Brij 35 (Polyoxyethylene (23) lauryl ether)

Doxorubicin (DOX)

Chloroform

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Lipid Film Preparation:

Dissolve EPC, CHOL, and Brij 35 in chloroform in a round-bottom flask. The molar ratio of

EPC:CHOL can be varied, and Brij 35 can be incorporated at 5% or 10% of the total lipid
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weight.

Remove the chloroform using a rotary evaporator under vacuum at 40°C to form a thin

lipid film on the flask wall.

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

Hydration and Doxorubicin Loading:

Hydrate the lipid film with a solution of doxorubicin in PBS (pH 7.4) by rotating the flask at

a temperature above the lipid phase transition temperature (~60°C) for 1 hour.

Sonication and Extrusion:

Sonicate the resulting liposomal suspension using a probe sonicator to reduce the size of

the vesicles.

Extrude the suspension sequentially through polycarbonate membranes with decreasing

pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a mini-extruder to obtain unilamellar

vesicles of a defined size.

Purification:

Remove the unencapsulated doxorubicin by dialysis against PBS (pH 7.4) at 4°C.

Protocol 2: Preparation of Drug-Loaded Micelles by
Dialysis
This is a general protocol for encapsulating a hydrophobic drug into polyoxyethylene dodecyl
ether micelles.

Materials:

Polyoxyethylene dodecyl ether

Hydrophobic drug
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A water-miscible organic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), or

ethanol)

Dialysis membrane (with an appropriate molecular weight cut-off)

Deionized water

Procedure:

Dissolution:

Dissolve both the polyoxyethylene dodecyl ether and the hydrophobic drug in the

selected organic solvent.

Dialysis:

Transfer the solution into a dialysis bag.

Immerse the sealed dialysis bag in a large volume of deionized water.

Stir the water gently for 24-72 hours, with several changes of water, to allow for the

gradual removal of the organic solvent.

Micelle Formation:

As the organic solvent diffuses out, the hydrophobic drug will be encapsulated within the

core of the self-assembling polyoxyethylene dodecyl ether micelles.

Purification and Concentration:

The resulting micellar solution can be filtered to remove any aggregates and concentrated

if necessary.

Protocol 3: Preparation of Drug-Loaded Nanoparticles
by Solvent Evaporation
This protocol describes a common method for preparing drug-loaded polymeric nanoparticles

stabilized by polyoxyethylene dodecyl ether.
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Materials:

Biodegradable polymer (e.g., PLGA, PCL)

Polyoxyethylene dodecyl ether

Hydrophobic drug

Water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate)

Aqueous solution (deionized water)

Procedure:

Organic Phase Preparation:

Dissolve the polymer and the hydrophobic drug in the organic solvent.

Emulsification:

Add the organic phase to an aqueous solution containing polyoxyethylene dodecyl ether
under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The

polyoxyethylene dodecyl ether acts as a surfactant to stabilize the emulsion droplets.

Solvent Evaporation:

Stir the emulsion at room temperature or under reduced pressure to evaporate the organic

solvent.

Nanoparticle Formation and Collection:

As the solvent evaporates, the polymer precipitates, encapsulating the drug to form solid

nanoparticles.

Collect the nanoparticles by centrifugation, wash them with deionized water to remove

excess surfactant and unencapsulated drug, and then lyophilize for long-term storage.
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Protocol 4: Determination of Drug Loading Content and
Encapsulation Efficiency
Procedure:

Nanoparticle Separation:

Centrifuge a known amount of the drug-loaded nanoparticle suspension at high speed to

pellet the nanoparticles.

Quantification of Unencapsulated Drug:

Carefully collect the supernatant, which contains the unencapsulated drug.

Measure the concentration of the drug in the supernatant using a suitable analytical

method (e.g., UV-Vis spectrophotometry, HPLC).

Calculation:

Drug Loading Content (DLC %): DLC (%) = [(Total amount of drug - Amount of free drug in

supernatant) / Weight of nanoparticles] x 100

Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug in

supernatant) / Total amount of drug] x 100

Protocol 5: In Vitro Drug Release Study using Dialysis
Bag Method
Procedure:

Sample Preparation:

Place a known amount of the drug-loaded nanoparticle or liposome suspension into a

dialysis bag with a suitable molecular weight cut-off.

Release Study:
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Immerse the sealed dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at

37°C with constant gentle stirring.

Sampling:

At predetermined time intervals, withdraw a small aliquot of the release medium and

replace it with an equal volume of fresh medium to maintain sink conditions.

Analysis:

Analyze the drug concentration in the collected samples using a validated analytical

method.

Data Analysis:

Calculate the cumulative percentage of drug released over time.
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Caption: Workflow for Brij 35-decorated liposome preparation.
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Caption: Workflow for drug-loaded micelle preparation by dialysis.
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Caption: Workflow for nanoparticle preparation by solvent evaporation.
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Caption: Workflow for drug loading determination and in vitro release study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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